molecular formula C13H11ClN2O3 B2416201 4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride CAS No. 2490401-50-6

4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride

Cat. No.: B2416201
CAS No.: 2490401-50-6
M. Wt: 278.69
InChI Key: NQAJYFPOQIQEQN-UHFFFAOYSA-N
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Description

4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride is a compound that combines a pyridine ring with a benzoic acid moiety

Properties

IUPAC Name

4-(pyridine-2-carbonylamino)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3.ClH/c16-12(11-3-1-2-8-14-11)15-10-6-4-9(5-7-10)13(17)18;/h1-8H,(H,15,16)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAJYFPOQIQEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride typically involves the reaction of 2-aminopyridine with 4-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Applications

Antimicrobial Activity:
The compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. Benzoic acid derivatives are known to interfere with microbial cell wall synthesis and energy production pathways, which are crucial for microbial growth and survival.

Anticancer Potential:
Research indicates that derivatives of para-aminobenzoic acid, closely related to 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride, have shown promising anticancer activities. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating significant potency against these cells . The mechanism may involve apoptosis induction and inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Properties:
The compound is also being investigated for its anti-inflammatory effects. In vitro studies have shown that related compounds can reduce levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Activity Evaluation:
    A study evaluated the anticancer effects of various aminobenzoic acid derivatives against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 10 µM against human cancer cells, highlighting their potential as effective anticancer agents .
  • Antimicrobial Efficacy:
    Another research effort focused on synthesizing novel derivatives of 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride and assessing their antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated considerable efficacy through disc diffusion methods, reinforcing the compound's potential as an antimicrobial agent .
  • Molecular Docking Studies:
    Molecular docking studies have been employed to predict the binding modes of synthesized compounds to various biological targets. These studies help elucidate the interactions at the molecular level, providing insights into how these compounds may exert their biological effects .

Summary Table of Applications

Application TypeDescriptionFindings/Results
AntimicrobialInhibits microbial growth by disrupting cell wall synthesis and energy production pathwaysSignificant efficacy against S. aureus and E. coli in disc diffusion assays
AnticancerInduces apoptosis and inhibits tumor cell proliferationIC50 values < 10 µM against MCF-7 and HepG2 cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokinesPotential therapeutic applications in inflammatory diseases
Molecular DockingPredicts binding interactions with biological targetsInsights into molecular mechanisms and potential enhancements for drug design

Mechanism of Action

The mechanism of action of 4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridine ring can act as a hydrogen bond acceptor, while the benzoic acid moiety can participate in various interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride is unique due to its specific combination of a pyridine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C12H10N2O2·HCl
  • Molecular Weight : 252.68 g/mol

The compound features a pyridine ring linked to a benzoic acid moiety, which may contribute to its biological properties.

Anticancer Activity

Research has shown that 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A5491.26
MCF-70.63 - 1.32
HCT1161.73

These findings suggest that the compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenases (COX-1 and COX-2), with a selectivity index favoring COX-2, which is crucial for developing anti-inflammatory drugs with fewer side effects.

Compound COX-2 Selectivity Index 5-LOX Inhibition
4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride3.46Comparable to celecoxib and zileuton

The biological activity of 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COXs and certain kinases.
  • Receptor Modulation : It may modulate receptor activities that are critical for cell signaling pathways related to growth and inflammation.

Study 1: Anticancer Efficacy in A549 Cells

In a study examining the cytotoxic effects of various compounds on A549 lung cancer cells, 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride demonstrated an IC50 value of 1.26 µM, indicating potent anticancer activity compared to standard treatments like pemetrexed .

Study 2: Inhibition of COX Enzymes

Another study focused on the anti-inflammatory potential of the compound showed significant inhibition of COX-2 with a selectivity index of 3.46, suggesting its potential as a safer alternative to traditional NSAIDs .

Q & A

Q. Methodological Answer :

  • Purification :
    • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
    • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for intermediates.
  • Characterization :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm amide bond formation (e.g., δ ~10.5 ppm for NH in 1H^1H-NMR).
    • HPLC : Validate purity (>98%) using a C18 column (retention time ~8–10 min under optimized conditions).
    • Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages to confirm stoichiometry .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Q. Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation from ethanol/water (1:1) at 4°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution :
    • Direct Methods : Apply SHELXT (in SHELX suite) for initial phase determination .
    • Refinement : Refine using SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.
  • Validation : Check for residual electron density (<0.5 eÅ3^{-3}) and R-factor convergence (<5%). Use ORTEP-3 for graphical representation .

Advanced: How to address discrepancies between experimental and computational NMR chemical shifts?

Q. Methodological Answer :

Computational Modeling : Optimize the structure using DFT (e.g., B3LYP/6-311+G(d,p)) and calculate NMR shifts with GIAO (Gauge-Independent Atomic Orbital) method.

Experimental Validation : Ensure NMR sample homogeneity (e.g., deuterated solvent purity, absence of paramagnetic impurities).

Root Cause Analysis :

  • Tautomerism/Conformers : Check for dynamic equilibria via variable-temperature NMR.
  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 shifts to identify solvent-induced variations.
  • Crystallographic Data : Cross-validate with X-ray-derived bond lengths/angles .

Basic: What analytical techniques are critical for assessing stability under varying conditions?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C).
  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via HPLC.
  • Photostability : Expose to UV light (e.g., 254 nm) and assess changes in UV-Vis spectra (λ_max ~270 nm).
    Data Table :
ConditionDegradation (%)Method
pH 2 (HCl)<5%HPLC (C18)
pH 12 (NaOH)>90%HPLC (C18)
UV (254 nm, 6h)15%UV-Vis

Advanced: How to design a QSAR model for predicting biological activity of analogs?

Q. Methodological Answer :

Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters.

Dataset Curation : Include IC50 values from enzyme inhibition assays (e.g., kinase targets).

Model Building : Use PLS (Partial Least Squares) regression or machine learning (e.g., Random Forest) with cross-validation (R2^2 > 0.8).

Validation : Predict activity of novel analogs and confirm experimentally .

Advanced: How to optimize reaction yields in large-scale synthesis?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd/C, CuI, or FeCl3 for coupling efficiency.
  • Solvent Optimization : Compare DMF, THF, and toluene for solubility and side reactions.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 6h) while maintaining yield (>85%).
    Data Table :
CatalystSolventYield (%)Purity (HPLC)
Pd/CDMF78%98%
CuITHF65%95%

Basic: What are the best practices for long-term storage?

Q. Methodological Answer :

  • Conditions : Store in airtight, light-resistant containers at –20°C under nitrogen.
  • Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., free benzoic acid formation).
  • Safety : Use PPE (gloves, goggles) to avoid inhalation/contact; refer to SDS guidelines .

Advanced: How to resolve contradictions in biological activity data across assays?

Q. Methodological Answer :

Assay Validation : Confirm target specificity (e.g., use knockout cell lines).

Dose-Response Curves : Compare IC50 values across multiple replicates.

Meta-Analysis : Pool data from SPR (Surface Plasmon Resonance), fluorescence polarization, and cell-based assays to identify outliers.
Example : Discrepancies in kinase inhibition may arise from ATP concentration variations—standardize assay conditions .

Advanced: What retrosynthetic strategies apply to this compound?

Q. Methodological Answer :

  • Disconnections :
    • Split at the amide bond to pyridine-2-carboxylic acid and 4-aminobenzoic acid.
    • Introduce HCl salt via protonation of the pyridine nitrogen.
  • Synthons :
    • Pyridine Fragment : Prepare via Kröhnke pyridine synthesis.
    • Benzoic Acid Fragment : Use Ullmann coupling for amino group introduction .

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